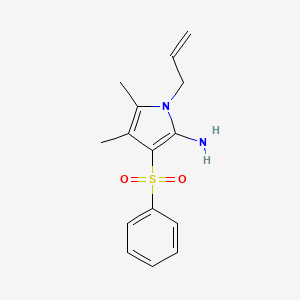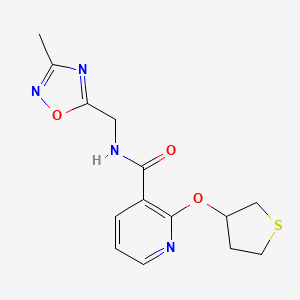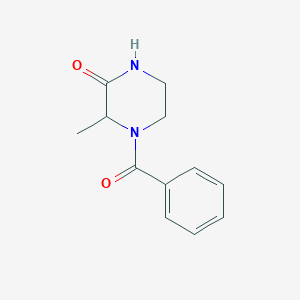
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, commonly known as ADMP, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the pyrrole class of compounds and has been shown to exhibit interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of ADMP is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, one study showed that ADMP inhibited the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ADMP has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, ADMP has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ADMP in lab experiments is its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using ADMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on ADMP. One area of interest is the development of more efficient synthesis methods for ADMP, which could improve its availability for research purposes. Another area of interest is the investigation of its potential therapeutic applications for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesemethoden
The synthesis of ADMP involves the reaction of 3-phenylsulfonyl-1H-pyrrole-2-carbaldehyde with allylamine and 4,5-dimethyl-1,2-phenylenediamine in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure ADMP. This synthesis method has been reported in several research articles and has been shown to yield high-quality ADMP with good purity.
Wissenschaftliche Forschungsanwendungen
ADMP has been shown to exhibit interesting pharmacological properties and has potential applications in the field of medicinal chemistry. Several research studies have investigated the use of ADMP as a potential therapeutic agent for various diseases. For example, ADMP has been shown to exhibit anticancer activity against several cancer cell lines. It has also been shown to exhibit antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h4-9H,1,10,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXJUHMCIPVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)


![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2867641.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide](/img/structure/B2867645.png)